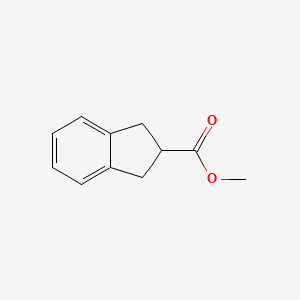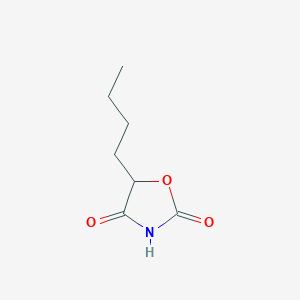
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
Overview
Description
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino group attached to an acetamide backbone
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is the insect ryanodine receptor . This receptor is a promising target for the development of novel insecticides .
Mode of Action
This compound: interacts with the insect ryanodine receptor, leading to changes in the receptor’s function
Biochemical Pathways
The biochemical pathways affected by This compound Given its target, it is likely that it affects calcium signaling pathways, as the ryanodine receptor is a calcium channel .
Result of Action
The molecular and cellular effects of This compound It has been shown to have insecticidal activities against the diamondback moth (plutella xylostella), suggesting that it may cause larvicidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents can be used under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(4-fluorophenyl)acetamide
- N-(4-fluorophenyl)-2-oxopropanamide
Uniqueness
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is unique due to the presence of both a hydroxyimino group and a fluorophenyl group, which confer distinct chemical and biological properties. The hydroxyimino group can participate in unique hydrogen bonding interactions, while the fluorophenyl group can enhance the compound’s stability and reactivity.
Properties
CAS No. |
351-09-7 |
|---|---|
Molecular Formula |
C8H7FN2O2 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2Z)-N-(4-fluorophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5- |
InChI Key |
DXSBFTGUEOWLSD-YHYXMXQVSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C=NO)F |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=N\O)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=NO)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research focuses on incorporating N-(4-fluorophenyl)-2-(hydroxyimino)acetamide into polymer chains. How does this impact the material's dielectric properties compared to similar polymers without this specific compound?
A1: The research paper [] investigates the synthesis and characterization of two novel polymers: polyacryloyloxy imino fluorophenyl acetamide and its copolymer with polystyrene sulfonate. While the study doesn't directly compare the dielectric properties to polymers without this compound, it provides valuable insights. The paper reports that the incorporation of this compound significantly influences the dielectric constant and dielectric loss of the resulting polymers. [] This suggests that the presence of this compound within the polymer structure contributes to its overall dielectric behavior. Further research is needed to directly compare these properties with similar polymers lacking this compound to quantify the specific impact and understand the underlying mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID](/img/structure/B1588763.png)






![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)





